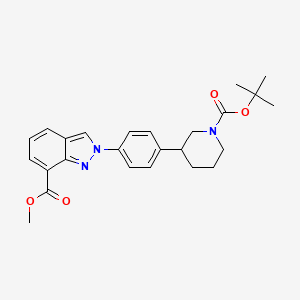

methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate

CAS No.:

Cat. No.: VC17368815

Molecular Formula: C25H29N3O4

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H29N3O4 |

|---|---|

| Molecular Weight | 435.5 g/mol |

| IUPAC Name | methyl 2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]phenyl]indazole-7-carboxylate |

| Standard InChI | InChI=1S/C25H29N3O4/c1-25(2,3)32-24(30)27-14-6-8-18(15-27)17-10-12-20(13-11-17)28-16-19-7-5-9-21(22(19)26-28)23(29)31-4/h5,7,9-13,16,18H,6,8,14-15H2,1-4H3 |

| Standard InChI Key | JYUBKNLWDOTOKR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Systematic Nomenclature and Molecular Configuration

The compound’s IUPAC name, methyl 2-{4-[(3S)-1-(tert-butoxycarbonyl)piperidin-3-yl]phenyl}-2H-indazole-7-carboxylate, reflects its stereospecific (S)-configuration at the piperidine ring’s third carbon. The tert-butoxycarbonyl (Boc) group serves as a protective moiety during synthesis, preventing undesired reactions at the piperidine nitrogen . The indazole core is substituted at the 2-position with a phenyl group bearing the Boc-protected piperidine, while a methyl ester at the 7-position enhances solubility and metabolic stability .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 435.52 g/mol | |

| Density | 1.22 ± 0.1 g/cm³ | |

| Boiling Point | 502.5 ± 50.0 °C | |

| Predicted pKa | -1.17 ± 0.30 |

Stereochemical Considerations

The (3S)-piperidin-3-yl configuration is critical for binding to PARP’s nicotinamide-binding domain. X-ray crystallography studies of analogous PARP inhibitors reveal that the (S)-enantiomer forms a hydrogen bond with Ser904 and π-stacking interactions with Tyr907, enhancing inhibitory potency . Racemization during synthesis reduces efficacy, necessitating chiral resolution techniques such as asymmetric hydrogenation or enzymatic catalysis .

Synthesis and Optimization

Synthetic Pathways

The synthesis begins with tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate, which undergoes Suzuki-Miyaura coupling with 7-carbomethoxy-2H-indazole-2-boronic acid to introduce the indazole core . Subsequent Boc deprotection under acidic conditions yields the free piperidine intermediate, which is re-protected to ensure stability during downstream reactions .

Key Challenges and Solutions

-

Regioselectivity: The indazole’s 2-position reactivity is controlled via palladium-catalyzed cross-coupling, minimizing 1H-indazole byproducts .

-

Metabolic Oxidation: Early analogs suffered from CYP450 1A1/1A2-mediated oxidation. Introducing the Boc group reduced extrahepatic metabolism, improving pharmacokinetic profiles .

Pharmacological Relevance

Mechanism of Action as a PARP Inhibitor Precursor

The compound’s active metabolite, MK-4827, inhibits PARP-1/2 by mimicking nicotinamide, preventing DNA repair via the base excision repair (BER) pathway. In BRCA1/2-deficient cells, this induces synthetic lethality, with CC values of 10–100 nM .

Selectivity and Efficacy

-

BRCA-Deficient vs. Proficient Cells: Selectivity ratios exceed 100-fold, attributed to BRCA mutants’ reliance on PARP for single-strand break repair .

-

In Vivo Efficacy: In BRCA1-deficient xenografts, MK-4827 achieved 90% tumor growth inhibition at 50 mg/kg/day, with no significant toxicity .

Pharmacokinetics and Metabolism

Absorption and Distribution

The methyl ester prodrug design enhances oral bioavailability (F = 65% in rats). LogP calculations (2.8 ± 0.3) suggest moderate lipophilicity, facilitating blood-brain barrier penetration .

Metabolic Pathways

-

Ester Hydrolysis: Hepatic carboxylesterases convert the prodrug to the active carboxylic acid.

-

CYP450 Interactions: The Boc group minimizes oxidation by CYP450 1A1/1A2, reducing clearance from 35 mL/min/kg to 12 mL/min/kg in optimized analogs .

Clinical and Industrial Applications

Role in Niraparib Development

MK-4827, derived from this intermediate, entered Phase I trials in 2009, demonstrating tolerability and efficacy in ovarian and breast cancers . Niraparib (Zejula®), its successor, received FDA approval in 2017 for maintenance therapy in recurrent ovarian cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume